Sigma-1 Receptor Affinity: Direct Comparison with 6,7-Dimethoxy Scaffold Analog
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline exhibits a sigma-1 receptor Ki of 1400 nM (1.40E+3 nM), as determined by competition binding assays against human sigma-1 receptor [1]. In contrast, the 6,7-dimethoxy-substituted analog 6,7-dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline demonstrates a sigma-1 Ki of 841 nM under comparable assay conditions [2]. This 1.7-fold difference in affinity demonstrates that the absence of methoxy groups on the dihydroisoquinoline core significantly attenuates receptor binding, establishing this compound as a distinct pharmacological entity rather than a simple interchangeable scaffold variant.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1400 nM |
| Comparator Or Baseline | 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline; Ki = 841 nM |
| Quantified Difference | 1.7-fold higher Ki (lower affinity) for target compound |
| Conditions | Competition binding assay using human sigma-1 receptor (unknown specific radioligand); data curated from BindingDB/ChEMBL [1][2] |
Why This Matters
Procurement of the correct compound is essential for SAR studies, as the methoxy-substituted analog is not a suitable substitute and would introduce approximately 60% greater receptor occupancy at equivalent concentrations.
- [1] BindingDB Entry BDBM50569550. Inhibition of sigma-1 receptor (human). Ki = 1.40E+3 nM. View Source
- [2] BindingDB Entry BDBM50604967. Displacement of [3H](+)-pentazocine from sigma-1 receptor. Ki = 841 nM. View Source
